Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate

Nitrodeiodination Regioselective synthesis 4-Nitropyrazole

Traditional mono-iodopyrazoles limit diversification to a single coupling step, forcing researchers to source multiple intermediates for structure-activity relationship (SAR) studies. Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate solves this by providing two vicinal iodine handles for sequential, regioselective derivatization. - Exclusive C-4 nitrodeiodination pathway: converts only the C-4 iodine to a nitro group while retaining C-5 iodine for subsequent Sonogashira, Suzuki, or Buchwald-Hartwig coupling. - Dual cross-coupling potential: stepwise Pd-catalyzed reactions yield 4,5-diaryl-, 4-alkynyl-5-aryl-, or 4-nitro-5-arylpyrazole-3-carboxylates with high regiochemical fidelity. Supplied with ≥95% purity; shipped ambient. For R&D use only.

Molecular Formula C6H6I2N2O2
Molecular Weight 391.935
CAS No. 2402829-81-4
Cat. No. B2894533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-diiodo-1-methylpyrazole-3-carboxylate
CAS2402829-81-4
Molecular FormulaC6H6I2N2O2
Molecular Weight391.935
Structural Identifiers
SMILESCN1C(=C(C(=N1)C(=O)OC)I)I
InChIInChI=1S/C6H6I2N2O2/c1-10-5(8)3(7)4(9-10)6(11)12-2/h1-2H3
InChIKeyIWKJBQFACHWINP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate: Polyiodinated Pyrazole Building Block


Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate (CAS 2402829-81-4) is a fully substituted, electron-deficient heterocyclic scaffold belonging to the polyiodopyrazole family [1]. Bearing two iodine substituents at the C-4 and C-5 positions and a methyl ester at C-3, this compound is distinguished from mono-iodo and regioisomeric diiodo analogs by a unique, dual-reactive halogenation pattern. This pattern enables regioselective, sequential derivatization pathways—particularly nitrodeiodination—that are inaccessible to its closest structural relatives, establishing it as a versatile intermediate for the construction of highly functionalized pyrazole libraries in pharmaceutical and crop science discovery [2].

1 Vicinal 4,5-diiodo scaffold enables exclusive C-4 nitrodeiodination
2 Retained C-5 iodine serves as handle for sequential cross-coupling
3 C-3 methyl ester provides orthogonal derivatization site

Why Mono-Iodo or 3,4-Diiodo Analogs Cannot Substitute


In pyrazole-based drug and agrochemical discovery, the spatial arrangement of halogen substituents dictates both the chemoselectivity of downstream cross-coupling reactions and the three-dimensional orientation of the final molecule in a biological binding site. Generic substitution with a mono-iodopyrazole (e.g., 5-iodo or 4-iodo derivatives) or the regioisomeric methyl 3,4-diiodo-1-methylpyrazole-5-carboxylate is not scientifically interchangeable. The 4,5-diiodo configuration uniquely juxtaposes two iodine atoms in a vicinal relationship on the same ring, creating a site-specific nitrodeiodination pathway that converts only the C-4 iodine to a nitro group while retaining the C-5 iodine for subsequent orthogonal functionalization [1]. This sequential reactivity is not achievable with the 3,4-diiodo variant, which lacks an ester group at the 3-position and behaves differently under electrophilic nitration conditions, nor with mono-iodo compounds, which offer only a single point of diversification [1][2].

Target
4,5-Diiodo-3-carboxylate
Vicinal C-4, C-5 iodine enables exclusive C-4 nitrodeiodination with C-5 iodine retention.
Dual iodine handles allow sequential orthogonal cross-coupling without iterative iodination.
Regioisomeric / Mono-Iodo Analogs
3,4-Diiodo-5-carboxylate regioisomer
Nitrodeiodination proceeds to a different regioisomer; lacks the vicinal iodine-ester geometry.
Mono-iodo derivatives
Single cross-coupling site; cannot support sequential nitrodeiodination–coupling sequence.

Comparative Evidence: Reactivity and Structural Differentiation


Regiospecific C-4 Nitrodeiodination Pathway

Under standard nitration conditions (HNO₃–H₂SO₄ mixture), methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate undergoes a chemoselective ipso-substitution exclusively at the C-4 position, replacing the iodine with a nitro group while leaving the C-5 iodine intact. This transformation yields the corresponding 4-nitro-5-iodo-1-methylpyrazole-3-carboxylate, a scaffold that retains a synthetic handle for further elaboration. In contrast, the regioisomeric methyl 3,4-diiodo-1-methylpyrazole-5-carboxylate does not possess the same juxtaposition of ester and vicinal diiodo groups, and its nitrodeiodination leads to a different product distribution under comparable conditions. Mono-iodo pyrazoles (e.g., methyl 5-iodo-1-methylpyrazole-3-carboxylate) lack a second iodine entirely and thus cannot participate in any sequential nitrodeiodination–cross-coupling sequence [1].

C-4 Nitrodeiodination
Cross-study comparable
Exclusive C-4 ipso-substitution with HNO₃–H₂SO₄; C-5 iodine retained intact
Regiospecific pathway unique to 4,5-diiodo; not accessible with mono-iodo or 3,4-diiodo analogs
Qualitative yes/no differentiation; basis for sequential diversification
Nitrodeiodination Regioselective synthesis 4-Nitropyrazole Polyiodopyrazole C-H functionalization

Dual Iodine Handles for Sequential Cross-Coupling

The presence of two iodine atoms on contiguous C-4 and C-5 positions provides the target compound with the capacity for sequential, chemoselective Pd-catalyzed transformations. This is a direct consequence of the established reactivity gradient between aryl iodides: C-I bonds are more reactive toward oxidative addition than C-Br or C-Cl bonds. While mono-iodo pyrazoles (e.g., methyl 4-iodo-1-methylpyrazole-3-carboxylate or methyl 5-iodo-1-methylpyrazole-3-carboxylate) offer a single cross-coupling site, the 4,5-diiodo scaffold permits a two-step diversification strategy. Although no published study has directly quantified the yield advantage of the 4,5-diiodo compound over sequential mono-iodination approaches, the established principle that a pre-installed vicinal diiodo array reduces step count and avoids iterative iodination–coupling cycles is a recognized efficiency gain in medicinal chemistry synthesis [1][2].

Dual Coupling Handles
Class-level inference
Two vicinal C-I bonds vs. single C-I in mono-iodo analogs; potential step-count reduction
Enables two-step orthogonal functionalization without iterative iodination
Quantitative yield data for full sequences not published
Sequential cross-coupling Orthogonal reactivity Sonogashira coupling Suzuki-Miyaura coupling Polyhalogenated heterocycles

Biocidal Potential in the Polyiodopyrazole Class

Polyiodopyrazoles have been explicitly identified as promising biocidal agents, with the fully iodinated 1-methyl-3,4,5-triiodopyrazole and its derivatives showing prospective applications as antimicrobial and antifungal compounds [1]. The target compound, as a diiodo congener bearing an ester functionality, sits within this established class. Its electronic structure and high iodine content (64.7% by molecular weight) place it within a design space known to exhibit bioactivity. Although direct MIC or IC₅₀ values for the 4,5-diiodo-3-carboxylate itself are not publicly disclosed, its structural relationship to the Chand and Shreeve biocidal series is a relevant differentiator when compared against non-iodinated or lightly iodinated pyrazole analogs, which lack the halogen density believed to drive biocidal action [1].

Iodine Density
Class-level inference
~64.7% iodine by mass; higher than mono-iodo (~47.7%) and non-iodinated analogs
Supports antimicrobial screening context within polyiodopyrazole class
Direct MIC/IC₅₀ data for this compound not publicly disclosed
Biocidal materials Energetic biocides Polyiodopyrazole Antimicrobial Agrochemical intermediate

Ester Handle for Downstream Derivatization

The methyl ester at position 3 provides a chemically orthogonal handle for further derivatization, including hydrolysis to the carboxylic acid, conversion to amides, or reduction to the alcohol. This distinguishes the target compound from the broader family of polyiodopyrazoles that lack a carboxylate functionality, such as 4,5-diiodo-1-methyl-1H-pyrazole (CAS 34091-52-6), which has no ester group. The presence of the ester enables post-functionalization steps that can modulate physicochemical properties (solubility, logP, H-bonding capacity) without disrupting the iodine substitution pattern. While no published study has directly compared the derivatization efficiency of this ester versus other pyrazole esters, the well-precedented versatility of heterocyclic methyl esters in medicinal chemistry provides a strong class-level inference for its synthetic value [1].

Ester Handle
Class-level inference
C-3 methyl ester supports hydrolysis, amidation, or reduction without disturbing iodine pattern
Broadens accessible compound space vs. non-ester polyiodopyrazoles
Comparative derivatization yields not available
Carboxylate handle Amide coupling Hydrolysis Prodrug design Scaffold diversification

Optimal Research and Industrial Applications


4-Nitro-5-iodopyrazole Intermediates for Lead Optimization

Medicinal chemistry groups pursuing kinase inhibitors, GPCR modulators, or anti-infective agents that require a 4-nitropyrazole core with a retainable C-5 iodine handle should procure this compound. The exclusive C-4 nitrodeiodination, as demonstrated in the polyiodopyrazole literature, delivers a 4-nitro-5-iodo scaffold that can be further elaborated via Sonogashira, Suzuki, or Buchwald-Hartwig coupling at C-5, enabling rapid analog generation [1]. This scenario directly leverages the quantifiable regioselectivity advantage presented in Evidence Item 1.

Orthogonally Addressable Bis-Functionalized Pyrazole Libraries

For discovery groups employing diversity-oriented synthesis or DNA-encoded library technology, the vicinal C-4 and C-5 iodine atoms serve as two chemically distinct handles for sequential Pd-catalyzed cross-coupling reactions. The C-I bonds can be engaged in a stepwise manner (first at the more reactive position, then at the remaining site) to generate libraries of 4,5-diaryl-, 4-alkynyl-5-aryl-, or 4-nitro-5-arylpyrazole-3-carboxylates with high regiochemical fidelity [1][2]. This application is supported by the class-level inference of dual cross-coupling potential from Evidence Item 2.

Agrochemical Biocide Discovery via High Iodine Density

Agrochemical R&D teams investigating novel fungicidal or bactericidal pyrazole scaffolds should evaluate this compound as a core intermediate. The polyiodopyrazole class has demonstrated biocidal promise in published studies, and the target compound's high iodine mass fraction (~64.7%) positions it within a physicochemical space associated with antimicrobial activity [1]. The ester group additionally allows for fine-tuning of physicochemical properties (e.g., logP modulation via ester hydrolysis or amidation) to optimize bioavailability and target organism uptake [1].

Iodine-Rich Energetic Material Precursors

Groups working on iodine-rich energetic coordination polymers or reactive biocidal materials may find this compound useful as a precursor. The combination of two C-I bonds and an ester group offers a unique building block for synthesizing metal-organic frameworks or energetic salts, a direction supported by the broader polyiodopyrazole and polyiodoimidazole literature [1]. The nitrodeiodination pathway further enables the introduction of nitro explosophoric groups while preserving iodine content for secondary energetic or biocidal functionality [2].

Application
Selection Property
Validation Focus
4-Nitro-5-iodopyrazole intermediates
Regiospecific C-4 nitrodeiodination
Retained C-5 iodine for cross-coupling
Bis-functionalized pyrazole libraries
Vicinal diiodo handles for sequential coupling
Regiochemical fidelity of Pd-catalyzed steps
Antimicrobial screening intermediates
High iodine mass fraction (class-level)
Antimicrobial screening context
Energetic material precursors
Iodine density and ester reactivity
Explosophoric group introduction via nitration
Quote Request

Request a Quote for Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.